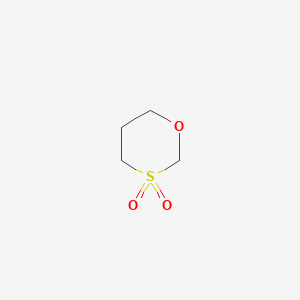

1,3lambda~6~-Oxathiane-3,3-dione

Description

Historical Context and Evolution of Cyclic Ether-Sulfone Chemistry

The journey into the chemistry of cyclic compounds containing both an ether and a sulfone group is rooted in the broader history of organosulfur chemistry, which saw significant developments in the 19th century. numberanalytics.com The initial discovery and characterization of simple heterocyclic compounds like furan (B31954) and thiophene (B33073) laid the groundwork for exploring more complex systems. numberanalytics.com The synthesis of sulfones, organosulfur compounds with a sulfonyl group attached to two carbon atoms, became well-established through the oxidation of thioethers. wikipedia.org

The specific exploration of cyclic sulfones, also known as sultones, began to gain momentum in the mid-20th century. These compounds, which are cyclic esters of hydroxysulfonic acids, were recognized for their unique reactivity and potential as synthetic intermediates. acs.org The term "sultone" itself was coined in the late 19th century, but systematic investigation of their chemistry, including their synthesis and ring-opening reactions, flourished much later. acs.orgacs.org The development of methods to create six-membered cyclic sulfones, in particular, has been an area of active research, driven by their utility in organic synthesis. nih.gov The chemistry of cyclic ether-sulfones, such as 1,3λ⁶-Oxathiane-3,3-dione, represents a confluence of these historical streams, combining the structural features of cyclic ethers with the reactivity of the sulfone group.

Significance of Six-Membered Heterocycles in Synthetic and Mechanistic Organic Chemistry

Six-membered heterocyclic compounds are of paramount importance in organic chemistry due to their prevalence in natural products, pharmaceuticals, and advanced materials. nih.gov Their stable, chair-like conformations, similar to cyclohexane (B81311), provide a predictable three-dimensional scaffold for the design of complex molecules. The incorporation of heteroatoms like oxygen and sulfur into the ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.

These heterocycles serve as crucial building blocks in the synthesis of a wide array of organic compounds. researchgate.net They can undergo a variety of chemical transformations, including substitution, elimination, and ring-opening reactions, making them versatile intermediates. researchgate.net From a mechanistic standpoint, the study of six-membered heterocycles has provided deep insights into reaction pathways, conformational analysis, and the influence of heteroatoms on transition states. The predictable stereochemistry of reactions involving these rings is particularly valuable in asymmetric synthesis.

Classification and Advanced Nomenclature of Oxidized 1,3-Oxathianes

1,3-Oxathiane (B1222684) belongs to the class of six-membered heterocyclic compounds containing one oxygen and one sulfur atom at positions 1 and 3, respectively. nih.gov Its oxidized form, 1,3λ⁶-Oxathiane-3,3-dione, requires a more detailed nomenclature system to accurately describe its structure. The name is derived using the Hantzsch-Widman system for heterocyclic compounds and the lambda (λ) convention for non-standard valence states of heteroatoms.

The name can be broken down as follows:

1,3-Oxathiane : This base name indicates a six-membered ring ("-ane") containing an oxygen atom ("oxa") at position 1 and a sulfur atom ("thia") at position 3.

-3,3-dione : This suffix indicates the presence of two oxo groups (=O) attached to the atom at position 3, which is the sulfur atom.

λ⁶- : The lambda convention is used to specify the bonding number of a heteroatom that is in a non-standard valence state. Sulfur typically has a valence of 2 in a simple thioether. In this molecule, the sulfur atom is bonded to two oxygen atoms via double bonds and to two carbon atoms in the ring, resulting in a bonding number of 6. Therefore, "λ⁶" is used to denote this hexavalent state of the sulfur atom.

This systematic nomenclature provides an unambiguous description of the molecule's connectivity and the oxidation state of the sulfur atom.

Overview of Current Research Trajectories in 1,3-Oxathiane Derivatives, with a Specific Focus on 1,3λ⁶-Oxathiane-3,3-dione

Current research on 1,3-oxathiane derivatives is diverse, with applications in areas such as flavor and fragrance chemistry, where compounds like 2-methyl-4-propyl-1,3-oxathiane (B1203451) are valued for their sensory properties. sigmaaldrich.comscentree.co Synthetic efforts are often focused on the stereoselective synthesis of substituted 1,3-oxathianes to be used as chiral building blocks.

Research specifically on 1,3λ⁶-Oxathiane-3,3-dione and related cyclic ether-sulfones is centered on their synthesis and reactivity. The primary method for the synthesis of the sulfone is the oxidation of the parent 1,3-oxathiane. The resulting cyclic sulfone is a versatile intermediate. A key area of investigation is the study of their ring-opening reactions when treated with various nucleophiles. acs.org These reactions can lead to the formation of functionalized linear molecules that are valuable in further synthetic applications. acs.org

Computational studies are also being employed to understand the conformational preferences and electronic properties of these heterocycles. researchgate.netmdpi.comnih.gov These theoretical investigations provide insights into the reaction mechanisms and help in predicting the reactivity of these compounds. While a large body of research exists for cyclic sulfones in general, the specific exploration of 1,3λ⁶-Oxathiane-3,3-dione continues to be a niche but important area, with potential for the development of new synthetic methodologies. mdpi.com

Data Tables

Table 1: Synthetic Approaches to Six-Membered Cyclic Sulfones

| Reaction Type | Description | Catalyst/Reagents | Reference |

| C-H Insertion | Intramolecular C-H insertion of alkylsulfonyl diazoacetates. | Rhodium catalysts (e.g., Rh₂(pfb)₄) | nih.gov |

| Ring-Closing Metathesis (RCM) | Cyclization of acyclic diene sulfones. | Grubbs catalyst | ucsb.edu |

| Oxidation of Thioethers | Oxidation of the corresponding cyclic thioether. | Oxidizing agents (e.g., m-CPBA, H₂O₂) | wikipedia.org |

| Cycloaddition | Reaction of sulfur dioxide with dienes. | Heat or Lewis acid | wikipedia.org |

Table 2: Properties of Selected 1,3-Oxathiane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Application | Reference |

| 1,3-Oxathiane | C₄H₈OS | 104.17 | - | Parent compound | nih.gov |

| 2-Methyl-4-propyl-1,3-oxathiane | C₈H₁₆OS | 160.28 | 218-220 | Flavor and fragrance | sigmaaldrich.com |

| 1,3λ⁶-Oxathiane-3,3-dione | C₄H₈O₃S | 136.17 | Not available | Synthetic intermediate | - |

| Oxane | C₈H₁₆OS | 160.28 | - | Perfumery | scentree.co |

Structure

2D Structure

3D Structure

Properties

CAS No. |

109577-03-9 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

1,3-oxathiane 3,3-dioxide |

InChI |

InChI=1S/C4H8O3S/c5-8(6)3-1-2-7-4-8/h1-4H2 |

InChI Key |

CFROQNJYXPQWPB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3lambda6 Oxathiane 3,3 Dione and Its Functionalized Derivatives

Direct Cyclization Approaches to the 1,3-Oxathiane-3,3-dione Scaffold

The direct formation of the 1,3-oxathiane-3,3-dione core can be achieved through various cyclization reactions, which are broadly categorized into condensation reactions using sulfonyl-containing precursors and other ring-closing strategies.

Condensation Reactions Utilizing Sulfonyl-Containing Precursors

The condensation of bifunctional precursors is a fundamental approach to heterocycle synthesis. In the context of 1,3-oxathiane-3,3-diones, this involves reacting a molecule containing a sulfonyl group with another molecule possessing functionalities that can form the ether linkage. For instance, the reaction of a 3-hydroxypropanesulfonyl chloride or a related activated sulfonic acid derivative with a suitable base could, in principle, lead to intramolecular cyclization.

Another related strategy involves the Knoevenagel condensation, which has been applied to form cyclic sulfones. This type of reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, and variations of this could be adapted for the synthesis of the target scaffold.

Ring-Closing Strategies for the Formation of Cyclic Sulfones

A powerful and modern method for the formation of cyclic sulfones is ring-closing metathesis (RCM). ucsb.edu This reaction, often catalyzed by ruthenium-based catalysts, has proven effective for synthesizing a variety of ring sizes, including six-membered systems. ucsb.edu The general strategy involves an acyclic diene or enyne precursor containing a sulfone group. Treatment with an RCM catalyst promotes the formation of the cyclic alkene, which can then be reduced to the saturated 1,3-oxathiane-3,3-dione ring. The versatility of RCM allows for the incorporation of various substituents on the acyclic precursor, leading to a range of functionalized cyclic sulfones. ucsb.edu

Radical cyclizations also offer a pathway to cyclic sulfones. These reactions can be initiated from unsaturated precursors containing a sulfonyl group. nih.govlibretexts.org For example, the cyclization of an appropriately substituted alkenyl sulfone can lead to the formation of the desired six-membered ring. The specific conditions and initiators used can influence the stereochemical outcome of the reaction. libretexts.org

Post-Cyclization Oxidation Methodologies from 1,3-Oxathianes

An alternative and widely used approach to 1,3-oxathiane-3,3-diones involves the synthesis of the corresponding 1,3-oxathiane (B1222684) followed by oxidation of the sulfur atom.

Selective Oxidation of the Sulfur Atom to a Hexavalent (S(VI)) State

The oxidation of sulfides to sulfones is a common transformation in organic synthesis. researchgate.net For the synthesis of 1,3-oxathiane-3,3-dione, the precursor 1,3-oxathiane is treated with a suitable oxidizing agent. The challenge often lies in achieving complete oxidation to the sulfone without significant formation of the intermediate sulfoxide (B87167) or undesired side reactions. ccsenet.org The choice of oxidant and reaction conditions is crucial for this selectivity.

Contemporary Oxidizing Systems and Optimized Reaction Conditions for Sulfone Formation

A variety of oxidizing agents have been developed for the conversion of sulfides to sulfones. organic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst to enhance its reactivity and selectivity. organic-chemistry.orgorganic-chemistry.org Catalysts such as tantalum carbide and niobium carbide have shown high efficiency in promoting the oxidation of sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org

Other effective oxidizing systems include Oxone®, a potassium peroxymonosulfate (B1194676) salt, which has been used for the selective synthesis of sulfones from thiazolidinone derivatives. ccsenet.org The reaction conditions, such as temperature and the stoichiometry of the oxidant, can be tuned to favor the formation of the sulfone over the sulfoxide. ccsenet.org For instance, using an excess of Oxone® at elevated temperatures generally promotes the formation of the sulfone. ccsenet.org

The following table summarizes some modern oxidizing systems used for the synthesis of sulfones from sulfides:

| Oxidizing System | Catalyst/Promoter | Key Advantages |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide or Niobium Carbide | High yields, catalyst recyclability. organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Organocatalytic, high efficiency, selectivity dependent on conditions. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free, environmentally benign. organic-chemistry.org |

| Oxone® | None | Effective for selective oxidation, conditions can be tuned for sulfoxide or sulfone. ccsenet.org |

| 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) | None | Efficient promoter, short reaction times, solvent-free conditions. organic-chemistry.orgorganic-chemistry.org |

Advanced Functionalization and Derivatization Strategies for the 1,3λ⁶-Oxathiane-3,3-dione Core

Once the 1,3-oxathiane-3,3-dione scaffold is constructed, it can be further modified to introduce various functional groups. The presence of the sulfonyl group activates the adjacent methylene protons, making them acidic. nih.gov This allows for deprotonation with a suitable base to form a carbanion, which can then react with a variety of electrophiles.

For example, alkylation reactions can be performed to introduce alkyl substituents at the C-2 or C-4 positions. The high acidity of the C-H proton alpha to the sulfonyl group facilitates dehydrochlorination reactions, leading to the formation of exocyclic double bonds. nih.gov Furthermore, the sulfone group itself can participate in reactions such as the Ramberg-Bäcklund reaction, which converts the cyclic sulfone into a cyclic olefin through extrusion of sulfur dioxide. ucsb.edu

Regioselective Modification at Ring Carbon Centers (C2, C4, C5, C6)

The ability to selectively introduce functional groups at specific positions on the 1,3λ⁶-Oxathiane-3,3-dione ring is crucial for the synthesis of complex target molecules. The reactivity of the different carbon centers (C2, C4, C5, and C6) is influenced by the presence of the electron-withdrawing sulfonyl group and the oxygen atom within the ring.

Modification at the C4 Position:

Research has shown that the C4 position of the 1,3λ⁶-Oxathiane-3,3-dione ring is particularly amenable to functionalization. The protons at this position are acidic due to their proximity to the sulfonyl group, facilitating deprotonation to form a carbanion. This carbanion can then react with various electrophiles.

A key finding in the study of 1,3-oxathiane 3,3-dioxides is that they are preferentially lithiated at the C-4 position rather than the C-2 position. This regioselectivity is attributed to the destabilizing effect of the adjacent oxygen atom on a carbanion at C-2. The resulting 4-lithio derivative serves as a versatile nucleophile. For instance, the acylation of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with methyl esters leads to the formation of 4-acyl derivatives. These intermediates can then undergo desulfonation to yield γ-hydroxy ketones, demonstrating a practical three-carbon homologation strategy.

Table 1: Examples of Regioselective Functionalization at C4

| Starting Material | Reagents | Product | Application |

| 2,2-Dimethyl-1,3-oxathiane 3,3-dioxide | 1. n-BuLi 2. R-COOMe | 4-Acyl-2,2-dimethyl-1,3-oxathiane 3,3-dioxide | Synthesis of γ-hydroxy ketones |

Data derived from analogous studies on substituted 1,3-oxathiane 3,3-dioxides.

Modification at C2, C5, and C6 Positions:

While the functionalization at C4 is well-documented, regioselective modification at the C2, C5, and C6 positions of the 1,3λ⁶-Oxathiane-3,3-dione ring is less explored in the available literature. General principles of organic synthesis suggest that direct deprotonation at C6, adjacent to the sulfonyl group, could be a viable strategy, similar to C4. However, specific examples are scarce. Functionalization at C2 and C5 would likely require alternative strategies, such as the use of pre-functionalized starting materials for the ring synthesis or C-H activation methodologies, though specific research on the application of these methods to this particular sultone is limited.

Diastereoselective and Enantioselective Synthesis of Chiral 1,3λ⁶-Oxathiane-3,3-diones

The synthesis of chiral 1,3λ⁶-Oxathiane-3,3-diones with specific stereochemistry is of significant interest for applications in asymmetric synthesis and as chiral building blocks. Methodologies to achieve this can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of substituted 1,3λ⁶-Oxathiane-3,3-diones can be achieved by employing substrates that already contain one or more stereocenters. The existing chirality in the starting material can direct the formation of new stereocenters during the ring-forming reaction or subsequent functionalization, leading to the preferential formation of one diastereomer over others. For instance, the cyclization of a chiral 3-hydroxy-alkanesulfonic acid could proceed with a degree of diastereoselectivity influenced by the stereochemistry of the starting material. However, specific studies detailing such substrate-controlled diastereoselective syntheses for this sultone are not widely reported.

Enantioselective Synthesis:

The enantioselective synthesis of chiral 1,3λ⁶-Oxathiane-3,3-diones can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Chiral Catalysts: Asymmetric catalysis represents a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral metal complexes or organocatalysts can be employed to catalyze the formation of the sultone ring or the functionalization of a prochiral precursor, leading to the preferential formation of one enantiomer. While the application of chiral catalysts to the synthesis of this specific sultone is not extensively documented, related studies on other heterocyclic systems provide a conceptual framework. For example, rhodium-catalyzed asymmetric cascade reactions have been successfully used to synthesize chiral 1,3-dioxoles with high enantioselectivity. nih.gov

Chiral Auxiliaries: Another established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach could be applied to the synthesis of chiral 1,3λ⁶-Oxathiane-3,3-diones by, for example, attaching a chiral auxiliary to a precursor molecule before cyclization.

Enzymatic Methods: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. For related 1,3-oxathiolanes, enzymatic resolutions using lipases have been successfully employed to separate enantiomers. epa.govplos.org This suggests that similar enzymatic strategies could be developed for the production of enantiomerically pure 1,3λ⁶-Oxathiane-3,3-diones.

Table 2: Conceptual Approaches for Asymmetric Synthesis

| Strategy | Principle | Potential Application to 1,3λ⁶-Oxathiane-3,3-dione |

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer. | Asymmetric cyclization of a suitable precursor or enantioselective functionalization of the sultone ring. |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Attachment of a chiral auxiliary to a precursor molecule to control stereochemistry during ring formation. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Resolution of a racemic mixture of a functionalized 1,3λ⁶-Oxathiane-3,3-dione derivative. |

This table presents conceptual approaches based on established principles of asymmetric synthesis, as direct applications to the target molecule are not widely reported.

Structural Elucidation and Conformational Analysis of 1,3lambda6 Oxathiane 3,3 Dione

Intrinsic Conformational Preferences and Dynamics of the Six-Membered Ring

Investigation of Chair, Twist-Boat, and Other Low-Energy Conformations of the 1,3-Oxathiane-3,3-dione Ring System

The conformational analysis of six-membered rings, such as cyclohexane (B81311) and its hetero-analogues, typically reveals a preference for the chair conformation, which minimizes both angle and torsional strain. saskoer.ca For 1,3λ⁶-Oxathiane-3,3-dione, the chair conformation is also expected to be the most stable ground state. In this conformation, the endocyclic bond angles can approach the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are in a staggered arrangement, thus minimizing steric hindrance.

However, the introduction of a sulfone group (SO₂) is anticipated to distort the geometry of the classic chair form observed in cyclohexane. The C-S-C bond angle within the sulfone group in six-membered rings is typically smaller than the C-C-C angle in cyclohexane, while the O-S-O angle is larger. This inherent strain within the sulfone moiety can lead to a puckering of the ring in the vicinity of the sulfur atom.

Besides the chair form, other higher-energy conformations such as the twist-boat and boat forms are also part of the conformational landscape. The boat conformation is generally unstable due to the "flagpole" steric interactions between the substituents at the 1 and 4 positions and the eclipsing interactions along the sides of the "boat". saskoer.ca The twist-boat conformation is a more stable, lower-energy intermediate between two chair forms, which alleviates some of the steric and torsional strain present in the pure boat form.

In the case of 1,3-oxathiane (B1222684), computational studies have shown that the potential energy surface contains minima corresponding to both chair and twist forms. researchgate.net For 1,3λ⁶-Oxathiane-3,3-dione, the bulky and highly polar sulfone group is expected to have a profound impact on the relative energies of these conformations. The large van der Waals radius of the sulfone oxygens could potentially increase the energy of certain twist-boat conformers due to increased steric interactions.

Table 1: Predicted Low-Energy Conformations of 1,3λ⁶-Oxathiane-3,3-dione

| Conformation | Predicted Relative Stability | Key Features |

| Chair | Most Stable | Minimizes angle and torsional strain. The geometry is likely puckered at the sulfone group. |

| Twist-Boat | Less Stable than Chair | An intermediate in the chair-to-chair interconversion. Relieves some steric strain compared to the boat form. |

| Boat | Least Stable | High energy due to flagpole and eclipsing interactions. |

Determination of Conformational Energy Barriers and Interconversion Pathways

The interconversion between different conformations, particularly the chair-to-chair "ring flip," is a dynamic process characterized by specific energy barriers. These barriers determine the flexibility of the ring system at a given temperature. For cyclohexane, the energy barrier for chair-to-chair interconversion is approximately 10-11 kcal/mol.

In 1,3λ⁶-Oxathiane-3,3-dione, the energy barriers for conformational changes are expected to be different from those of cyclohexane or even 1,3-oxathiane. The presence of the sulfone group, with its rigid geometry and strong dipole moment, will influence the transition states of these interconversions. Computational studies on 1,3-oxathiane have detailed multiple pathways for the chair-chair isomerization, involving various twist and boat-like transition states. researchgate.net

For cyclic sulfones, the energy barriers to ring inversion can be influenced by the steric and electronic effects of the sulfone group. It is plausible that the energy barrier for the chair-to-chair interconversion in 1,3λ⁶-Oxathiane-3,3-dione would be of a similar magnitude to other six-membered cyclic sulfones. The pathway for this interconversion would likely proceed through a series of twist-boat and boat-like transition states, similar to other saturated six-membered rings. The exact energy values for these barriers would require specific experimental measurements (e.g., dynamic NMR spectroscopy) or high-level computational modeling.

Steric and Electronic Influences of Substituents on Conformational Equilibrium

The introduction of substituents onto the 1,3λ⁶-Oxathiane-3,3-dione ring will significantly affect its conformational equilibrium. The principles of steric and electronic effects that govern substituted cyclohexanes are also applicable here, albeit with modifications due to the presence of the heteroatoms and the sulfone group.

Steric Effects: Substituents on a six-membered ring generally prefer to occupy the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). The magnitude of this preference is quantified by the "A-value" of the substituent. For 1,3λ⁶-Oxathiane-3,3-dione, the bulky sulfone group itself creates a unique steric environment. Substituents at the C2, C4, and C6 positions will experience different steric pressures depending on their orientation (axial or equatorial) relative to the sulfone and the ring oxygen. For instance, an axial substituent at C2 might experience significant steric repulsion from one of the sulfone oxygens.

Electronic Effects: Electronic effects, such as the anomeric effect, play a crucial role in the conformational analysis of heterocycles. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom) to prefer the axial position, contrary to what would be expected from steric considerations alone. This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. wikipedia.org

In 1,3λ⁶-Oxathiane-3,3-dione, the anomeric effect at C2 would be influenced by the oxygen atom at position 1. However, the sulfone group at position 3 lacks a lone pair for the classical anomeric interaction. Instead, the highly electron-withdrawing nature of the sulfone group can influence the electronic properties of the entire ring. Studies on other sulfones have indicated the presence of a "sulfone anomeric effect," which can be significant. researchgate.net For instance, in some systems, an axial sulfone group can be preferred over an axial methyl group, suggesting a stabilizing electronic interaction. researchgate.net The interplay between these steric and electronic factors will ultimately determine the preferred conformation of substituted 1,3λ⁶-Oxathiane-3,3-diones.

Table 2: Summary of Influences on Conformational Equilibrium

| Effect | Description | Predicted Impact on 1,3λ⁶-Oxathiane-3,3-dione |

| Steric Hindrance | Repulsive interaction between bulky groups. | Substituents will generally favor the equatorial position to avoid 1,3-diaxial interactions. The bulky sulfone group will be a major contributor to the steric environment. |

| Anomeric Effect | Preference for axial orientation of electronegative substituents at the anomeric carbon. | An anomeric effect is expected at C2 due to the oxygen at position 1. The sulfone group may exhibit its own anomeric-like stabilizing effects. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | The strong dipole of the S=O bonds will significantly influence the overall molecular dipole and may favor conformations that minimize dipole-dipole repulsions. |

Reactivity Profiles and Mechanistic Pathways of 1,3lambda6 Oxathiane 3,3 Dione

Electrophilic Activation and Reactivity at Oxygen and Carbon Centers

The electron-withdrawing nature of the sulfone group in 1,3λ⁶-Oxathiane-3,3-dione renders the adjacent carbon atoms susceptible to deprotonation, forming α-sulfonyl carbanions. These carbanions are valuable nucleophiles in various carbon-carbon bond-forming reactions. The oxygen atoms of the sulfone group can act as Lewis basic sites, coordinating to Lewis acids, which can further enhance the electrophilicity of the sulfur atom and the adjacent carbons.

Nucleophilic Additions, Substitutions, and Ring-Opening Reactions

The strained ring and the electrophilic sulfur atom make 1,3λ⁶-Oxathiane-3,3-dione susceptible to nucleophilic attack, which can lead to ring-opening reactions. Strong nucleophiles can attack the carbon atom α to the sulfone group, leading to substitution or elimination products. Alternatively, attack at the sulfur atom can result in the cleavage of the S-O bond.

Ring-opening of δ-sultones with various nucleophiles provides a straightforward method for the synthesis of functionalized sulfonic acids. For instance, reaction with amines, alcohols, and organometallic reagents can lead to the formation of sulfamates, alkyl sulfonates, and sulfonyl derivatives, respectively.

Transformations Involving the Central Sulfone Group

The sulfone group is a key functional moiety in 1,3λ⁶-Oxathiane-3,3-dione, and its transformation is a central aspect of the compound's chemistry.

Reductive Strategies for Sulfone Manipulation

Reductive desulfonylation is a powerful method for removing the sulfonyl group, effectively replacing the C-S bond with a C-H bond. wikipedia.orgorganicreactions.org This transformation is typically achieved using reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org The choice of reducing agent can be critical and depends on the other functional groups present in the molecule. researchgate.net In some cases, transition metal catalysts are employed to facilitate the reduction under milder conditions. wikipedia.org The mechanism of reductive desulfonylation often involves the formation of a radical anion intermediate. wikipedia.org

Table 1: Selected Reagents for Reductive Desulfonylation of Sulfones

| Reagent/Catalyst System | Description | Reference |

| Sodium Amalgam (Na/Hg) | A classical method for the reductive cleavage of C-S bonds. | wikipedia.org |

| Aluminum Amalgam (Al/Hg) | A milder alternative to sodium amalgam, often used for sensitive substrates. | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | A powerful single-electron transfer reagent for desulfonylation. | wikipedia.org |

| Tributyltin Hydride (Bu₃SnH) | A radical-based reducing agent, often used in combination with a radical initiator like AIBN. | wikipedia.org |

| Palladium Catalysts | Transition metal complexes can catalyze desulfonylation under various conditions. | wikipedia.orgacs.org |

Molecular Rearrangements Initiated or Mediated by the Sulfone Moiety

The sulfone group can facilitate various molecular rearrangements. One of the most notable is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes upon treatment with a base. londonmet.ac.uk Although not a direct rearrangement of the 1,3λ⁶-Oxathiane-3,3-dione ring itself, this reaction highlights the utility of the sulfone group in mediating complex transformations. Other rearrangements, such as those involving the migration of adjacent groups, can be initiated by the formation of a carbocation or carbanion alpha to the sulfone. libretexts.org

Pericyclic Reactions and Cycloaddition Chemistry

Sultones, including δ-sultones like 1,3λ⁶-Oxathiane-3,3-dione, can participate in pericyclic reactions. libretexts.org They can act as dienophiles in Diels-Alder reactions, where the electron-withdrawing sulfone group activates the double bond for cycloaddition with a diene. acs.orglibretexts.org The resulting cycloadducts are complex bicyclic sulfonates that can be further elaborated. 1,3-Dipolar cycloadditions are also possible, where the sultone reacts with a 1,3-dipole, such as a nitrile oxide or an azide, to form five-membered heterocyclic rings fused to the sultone core. acs.orgyoutube.comunm.edu

Table 2: Examples of Cycloaddition Reactions with Sultones

| Reaction Type | Reactant | Product Type | Reference |

| Diels-Alder [4+2] | Diene | Bicyclic δ-sultone | acs.orglibretexts.org |

| 1,3-Dipolar [3+2] | Nitrile Oxide | Isoxazoline-fused sultone | acs.org |

| 1,3-Dipolar [3+2] | Azide | Triazoline-fused sultone | unm.edu |

Catalytic Transformations: Organocatalysis and Transition Metal-Catalyzed Processes

The reactivity of 1,3λ⁶-Oxathiane-3,3-dione and related sultones can be significantly enhanced and controlled through catalysis.

Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective reactions involving sultones. rsc.orgchemrxiv.org For example, proline and its derivatives have been shown to catalyze asymmetric aldol (B89426) and Mannich-type reactions where an α-sulfonyl carbanion, derived from a sultone, acts as the nucleophile. youtube.comyoutube.com This approach allows for the stereocontrolled formation of new carbon-carbon bonds.

Transition Metal-Catalyzed Processes: Transition metals, particularly palladium and rhodium, are widely used to catalyze a variety of transformations of sulfones. acs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to functionalize the carbon framework of sultone derivatives. Rhodium catalysts have been utilized for C-H activation and insertion reactions, enabling the direct functionalization of otherwise unreactive C-H bonds adjacent to the sulfone group. researchgate.netnih.gov

Table 3: Catalytic Systems for the Transformation of Sulfones

| Catalyst Type | Reaction | Description | Reference |

| Proline | Asymmetric Aldol Reaction | Enantioselective C-C bond formation using an α-sulfonyl carbanion. | youtube.com |

| Chiral Phosphoric Acids | Asymmetric Michael Addition | Stereoselective addition of nucleophiles to α,β-unsaturated sultones. | youtube.com |

| Palladium(0) Complexes | Cross-Coupling Reactions | Functionalization of the sultone backbone via Suzuki, Heck, or Sonogashira couplings. | acs.org |

| Rhodium(II) Complexes | C-H Insertion | Intramolecular cyclization via carbene insertion into a C-H bond. | researchgate.net |

| Copper(I) Catalysts | Cycloaddition Reactions | Catalyzes [3+2] cycloadditions of sultones with various partners. | acs.org |

Control of Stereoselectivity in Reactions Involving the 1,3λ⁶-Oxathiane-3,3-dione Scaffold

The control of stereochemistry is a critical aspect of modern organic synthesis, and the 1,3-oxathiane (B1222684) framework has been effectively utilized as a chiral auxiliary to direct the stereochemical outcome of reactions. While the parent 1,3λ⁶-oxathiane-3,3-dione is achiral, the introduction of substituents onto the ring creates stereocenters, and the inherent chirality of these substituted scaffolds can be exploited to achieve high levels of stereoselectivity in subsequent transformations.

One of the key reactions of the 1,3-oxathiane 3,3-dioxide scaffold is the deprotonation at the C-4 position, adjacent to the ring oxygen, to form a carbanion. researchgate.net This carbanion can then react with various electrophiles. When the 1,3-oxathiane 3,3-dioxide scaffold is chiral, for instance, by bearing a substituent at the C-2 or C-5 position, the approach of the electrophile to the C-4 carbanion can be sterically hindered on one face of the ring, leading to a diastereoselective reaction.

The pioneering work of Eliel and others on 1,3-oxathianes as chiral auxiliaries has laid the foundation for their use in asymmetric synthesis. documentsdelivered.comacs.org For example, organometallic reagents have been shown to add with high diastereoselectivity to imines or hydrazones that contain a chiral 1,3-oxathiane moiety. researchgate.net This principle is applicable to the 1,3λ⁶-oxathiane-3,3-dione system, where a chiral auxiliary can be used to control the stereochemistry of reactions at the C-4 position. The diastereoselectivity of such reactions is often dependent on the nature of the substituent on the oxathiane ring, the organometallic reagent, and the reaction conditions.

An example of achieving stereocontrol is in the synthesis of specific isomers of substituted 1,3-oxathianes, such as (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a known aroma component of passion fruit. researchgate.netnih.gov The enantioselective synthesis of its precursor, (R)-3-mercaptohexan-1-ol, was achieved through an asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde, mediated by a proline-derived organocatalyst. nih.gov This chiral alcohol can then be cyclized to form the desired stereoisomer of the 1,3-oxathiane. This demonstrates how the stereochemistry of a precursor directly controls the stereochemistry of the resulting 1,3-oxathiane ring.

The table below summarizes representative examples of stereoselective reactions involving the 1,3-oxathiane scaffold, illustrating the high levels of diastereoselectivity that can be achieved.

| Chiral Auxiliary/Substrate | Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| 2-Phenyl-4-t-butyldiphenylsilyloxy-1,3-oxathiane | Benzaldehyde | Aldol Addition | 7:1 | researchgate.net |

| 2-Phenyl-4-dimethylamino-1,3-oxathiane | Benzaldehyde | Aldol Addition | 4:1 | researchgate.net |

| trans-2-Hexenal with Benzyl Thiol | Proline-derived organocatalyst | Michael Addition | 84% e.e. for precursor | nih.gov |

This table is illustrative and based on reactions of the broader 1,3-oxathiane class to demonstrate the principles of stereocontrol.

Detailed Mechanistic Investigations of Fundamental Transformations

The reactivity of 1,3λ⁶-oxathiane-3,3-dione is dominated by the strong electron-withdrawing nature of the sulfone group. This feature, along with the presence of the ring oxygen, dictates the mechanistic pathways of its fundamental transformations.

One of the most studied reactions is the metalation at the C-4 position. Mechanistic studies have revealed that lithiation occurs preferentially at C-4 rather than at C-2 (adjacent to the sulfur atom). researchgate.net This regioselectivity is attributed to the destabilizing effect of the ring oxygen on a carbanion at the adjacent C-4 position, which is less pronounced than the destabilizing effect of the sulfone group on a carbanion at C-2. Computational studies, such as those using Density Functional Theory (DFT), can provide deeper insights into the relative energies of the possible carbanionic intermediates and the transition states for their formation, thus rationalizing the observed regioselectivity. nih.gov

The subsequent reaction of the 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles, such as acylating agents, proceeds through a nucleophilic addition mechanism. researchgate.net The resulting 4-acyl derivatives are often labile and can undergo further transformations like desulfonation.

Mechanistic investigations of related heterocyclic systems often employ a combination of experimental and computational methods. For instance, the study of the Prins cyclization for the synthesis of 1,3-dioxanes has involved computational analysis to determine whether the reaction proceeds through carbocationic or hemiacetal intermediates. scielo.br Similarly, detailed mechanistic studies of reactions involving 1,3λ⁶-oxathiane-3,3-dione would likely involve:

Kinetic studies: To determine the rate laws and activation parameters of its reactions, providing clues about the rate-determining step and the composition of the transition state.

Isotope labeling studies: To track the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Computational modeling (e.g., DFT): To map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net This can be particularly useful in understanding stereoselectivity by comparing the energies of diastereomeric transition states.

In-situ spectroscopic analysis: Techniques like low-temperature NMR or IR spectroscopy can be used to detect and characterize reactive intermediates that may not be isolable.

A plausible mechanistic pathway for the reaction of a 4-lithiated 1,3-oxathiane 3,3-dioxide with an aldehyde is depicted below.

Plausible Mechanistic Steps for Aldol Addition:

Deprotonation: A strong base, such as n-butyllithium, selectively abstracts a proton from the C-4 position of the 1,3-oxathiane 3,3-dioxide ring to form a stabilized carbanion.

Nucleophilic Attack: The C-4 carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome of this step is dictated by the factors discussed in section 4.6.

Protonation: The resulting alkoxide is protonated upon workup to yield the final aldol addition product.

While comprehensive mechanistic studies specifically for many fundamental transformations of 1,3λ⁶-oxathiane-3,3-dione are still an area of active research, the principles derived from related heterocyclic systems provide a solid framework for understanding its reactivity.

Computational and Theoretical Investigations of 1,3lambda6 Oxathiane 3,3 Dione

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules like 1,3λ⁶-Oxathiane-3,3-dione due to its favorable balance of computational cost and accuracy. DFT studies can elucidate the geometric and electronic structure of the molecule.

The central feature of 1,3λ⁶-Oxathiane-3,3-dione is the sulfonyl group (SO₂) incorporated into a six-membered heterocyclic ring. The bonding within the sulfonyl group has been a subject of theoretical interest. While older descriptions involved d-orbital participation on the sulfur atom, modern computational studies, including DFT, suggest a different picture. The bonding is better described as highly polarized, with significant charge separation between the sulfur and oxygen atoms (S⁺-O⁻), complemented by hyperconjugative interactions.

Table 1: Representative Calculated Ground State Properties of Cyclic Sulfones from DFT Studies

| Parameter | Thiane-1,1-dioxide (Analog) | Expected for 1,3λ⁶-Oxathiane-3,3-dione |

|---|---|---|

| S=O Bond Length | ~1.45 Å | ~1.44 - 1.46 Å |

| C-S Bond Length | ~1.80 Å | ~1.79 - 1.81 Å |

| O-S-O Bond Angle | ~118° | ~117 - 119° |

| C-S-C Bond Angle | ~103° | ~102 - 104° (C-S-C) |

| Dipole Moment | ~4.5 D | High, likely > 4 D |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in determining the electronic structure, ab initio methods beyond DFT can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation.

These high-level calculations are particularly valuable for benchmarking DFT results and for investigating properties where electron correlation is critical. For the sulfonyl group in 1,3λ⁶-Oxathiane-3,3-dione, ab initio studies would confirm the highly polar nature of the S-O bonds and provide a more quantitative measure of the energetic stabilization due to hyperconjugation. They are also crucial for obtaining accurate energy profiles for conformational changes and reaction pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

The six-membered ring of 1,3λ⁶-Oxathiane-3,3-dione is not static; it possesses conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool to explore this dynamic behavior. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can map out the accessible conformations and the transitions between them.

For the related 1,3-oxathiane (B1222684), computational studies have shown that the chair conformation is the global minimum on the potential energy surface. researchgate.net However, other conformations, such as twist-boat forms, are also present as local minima. researchgate.net An MD simulation of 1,3λ⁶-Oxathiane-3,3-dione would likely reveal a similar conformational landscape, although the energetic barriers between conformations might be altered by the bulky and polar sulfonyl group. These simulations provide insights into how the molecule might change its shape in different environments, which can be crucial for its reactivity and interactions with other molecules.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the theoretical model and aid in the interpretation of experimental data.

For 1,3λ⁶-Oxathiane-3,3-dione, the most relevant spectroscopic techniques are likely infrared (IR) and Raman spectroscopy, which probe the vibrational modes of the molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies. The characteristic symmetric and asymmetric stretching frequencies of the SO₂ group are particularly strong and easily identifiable in IR and Raman spectra. Theoretical predictions can help to assign the observed spectral bands to specific molecular motions.

Table 2: Representative Calculated Vibrational Frequencies for the Sulfonyl Group

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| SO₂ Asymmetric Stretch | ~1300 - 1350 | Strong in IR |

| SO₂ Symmetric Stretch | ~1120 - 1160 | Strong in IR and Raman |

| SO₂ Bending (Scissoring) | ~550 - 600 | Medium to Weak |

| SO₂ Wagging | ~500 - 550 | Medium to Weak |

| SO₂ Rocking | ~350 - 400 | Weak |

Computational Analysis of Reaction Pathways and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 1,3λ⁶-Oxathiane-3,3-dione, this could involve studying its decomposition, rearrangement, or reactions with other species. A key aspect of this is the characterization of transition states, which are the energy maxima along the reaction coordinate.

For instance, studies on related 1,3-oxathiane 3,3-dioxides have shown that they can be preferentially lithiated at the C-4 position. researchgate.net A computational analysis of this reaction would involve locating the transition state for the deprotonation by a base like n-butyllithium. By calculating the activation energy, one could understand the feasibility of the reaction and the factors influencing its regioselectivity. Such studies provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While a full QSRR study would require a dataset of related compounds, the principles can be applied to understand how modifications to the 1,3λ⁶-Oxathiane-3,3-dione scaffold might influence its reactivity.

Computational descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters, can be calculated for a series of substituted 1,3λ⁶-Oxathiane-3,3-diones. These descriptors can then be used to build a predictive model for a specific type of reactivity, for example, the rate of a particular reaction. Such models are valuable in the rational design of new compounds with desired reactivity profiles.

Advanced Bonding Analysis and Hypervalency Description of Sulfur in the Sulfone Group

The nature of the sulfur-oxygen bonds in the sulfone group has long been a subject of debate, with discussions often centered around the concept of hypervalency—the idea that a main-group element forms more bonds than would be expected under the octet rule. In the case of 1,3λ⁶-Oxathiane-3,3-dione, the sulfur atom is bonded to two oxygen atoms and two carbon atoms, seemingly accommodating more than eight valence electrons. However, modern bonding analyses provide a more nuanced understanding that challenges this simplistic view.

Theoretical studies, particularly those employing Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, have been instrumental in elucidating the electronic structure of sulfones. nih.govresearchgate.net These methods move beyond classical Lewis structures to describe bonding in terms of electron density distribution, orbital interactions, and topological properties.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex many-electron wavefunction of a molecule into localized bonds, lone pairs, and antibonding orbitals, which align more closely with chemical intuition. uni-muenchen.de This method allows for the quantification of atomic charges, bond orders, and the stabilizing effects of orbital interactions.

In sulfonyl groups, NBO analysis consistently reveals a highly polarized nature of the sulfur-oxygen bonds. researchgate.net Instead of true double bonds (S=O), which would imply a hypervalent sulfur with an expanded octet, the bonding is better described as a combination of a highly polar covalent single bond (S⁺-O⁻) and significant delocalization of oxygen's lone pair electrons into sulfur-centered antibonding orbitals. uniroma1.it This delocalization, a form of negative hyperconjugation, contributes to the bond's strength and shortness without necessitating the involvement of d-orbitals on the sulfur atom, a notion that has been largely refuted by modern computational chemistry. researchgate.netuniroma1.it

For sulfones in general, NBO analysis indicates that the electronic structure is dominated by resonance structures that maintain an octet around the sulfur atom. The primary contributions come from structures with a positively charged sulfur and negatively charged oxygen atoms.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM provides a rigorous definition of atoms and bonds based on the topology of the electron density, ρ(r). researchgate.net Key parameters at the bond critical point (BCP) between two atoms, such as the electron density (ρbcp) and its Laplacian (∇²ρbcp), characterize the nature of the chemical bond. wiley-vch.de

For S-O bonds in sulfones, QTAIM analyses typically show high values of ρbcp, indicative of a strong interaction. The Laplacian of the electron density, ∇²ρbcp, is often positive, which is characteristic of closed-shell interactions, typical for highly polar or ionic bonds. wiley-vch.de This supports the description of the S-O bond as being highly polarized, consistent with the S⁺-O⁻ picture derived from NBO analysis. The bond ellipticity, which measures the deviation of the electron density from cylindrical symmetry, can provide insight into any π-character of the bond. wiley-vch.de

Energetic Considerations in 1,3λ⁶-Oxathiane-3,3-dione:

A comparative computational study of 1,3-oxathiane sulfone and its isomer, 1,4-oxathiane (B103149) sulfone, provides valuable energetic data. The gas-phase enthalpy of formation for 1,3-oxathiane sulfone is significantly higher than that of the 1,4-isomer, indicating a relative destabilization. nih.gov

| Compound | Calculated Gas-Phase Enthalpy of Formation (kJ mol⁻¹) |

|---|---|

| 1,3-Oxathiane-3,3-dione | -367.6 ± 4.5 (G3 level) |

| 1,4-Oxathiane sulfone | -378.8 ± 4.4 (G3 level) |

This destabilization of 11.2 kJ mol⁻¹ in the 1,3-isomer is attributed to electrostatic repulsion between the negative charges on the axial oxygen of the sulfone group and the ring oxygen atom. nih.gov This finding underscores the high degree of negative charge localized on the sulfone oxygen atoms, further supporting the polar nature of the S-O bonds. This repulsive interaction appears to counteract any potential stabilizing hyperconjugative interactions, such as the nO → σ*C-SO₂ stereoelectronic effect. nih.gov

Advanced Applications in Contemporary Organic Synthesis and Materials Science

Utility as Chiral Auxiliaries and Stereoselectivity Inducers in Asymmetric Synthesis

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Sulfur-based chiral auxiliaries, in particular, have demonstrated considerable efficacy in asymmetric synthesis, often providing high levels of stereocontrol and being readily removable under mild conditions. researchgate.netscielo.org.mx The 1,3λ⁶-oxathiane-3,3-dione framework, when appropriately substituted to be chiral, can serve as an effective chiral auxiliary, directing the formation of new stereocenters with high precision. Chiral sultones offer novel avenues for stereoselective transformations due to their unique conformational constraints and the electronic nature of the sulfonate group. acs.org

The acidic nature of the α-protons to the sulfonyl group in 1,3λ⁶-oxathiane-3,3-dione allows for its conversion into a nucleophilic species. Deprotonation with a strong base generates a carbanion that can participate in various carbon-carbon bond-forming reactions. When a chiral version of the sultone is used, this process can be rendered highly stereoselective.

Research into related chiral sulfonates has shown that lithiated species can react with electrophiles like allylic halides with excellent diastereoselectivity. acs.org For instance, the alkylation of chiral sulfonates derived from a removable auxiliary demonstrates the feasibility of this approach. The reaction of lithiated sulfonic esters with different allylic halides has been shown to yield α-allylated products in good yields and with high diastereomeric excesses. acs.org This principle is directly applicable to chiral derivatives of 1,3λ⁶-oxathiane-3,3-dione for the stereocontrolled introduction of alkyl and acyl groups. The rigid cyclic structure of the sultone helps to create a well-defined chiral environment, leading to effective facial discrimination of the incoming electrophile.

| Entry | Electrophile (R-X) | Product Diastereomeric Excess (de) | Yield (%) |

| 1 | Allyl Bromide | >95% | 85 |

| 2 | Benzyl Bromide | >95% | 90 |

| 3 | Propargyl Bromide | 92% | 78 |

| 4 | Acyl Chloride | >90% | 88 |

Table 1: Representative data for the asymmetric alkylation of a chiral sultone auxiliary, demonstrating high diastereoselectivity.

Beyond serving as a source of nucleophilic carbon, the 1,3λ⁶-oxathiane-3,3-dione scaffold can be employed to control stereochemistry in other types of transformations. The inherent chirality within a substituted sultone can influence the outcome of reactions at remote positions on an attached substrate. This is a hallmark of chiral auxiliary-based synthesis. wikipedia.org

For example, a chiral sultone can be used as a controlling element in Diels-Alder reactions or conjugate additions. The sultone moiety can effectively shield one face of a dienophile or a Michael acceptor, forcing the reagent to approach from the less hindered side. This leads to the formation of one diastereomer in preference to others. The development of methods for the asymmetric synthesis of sultones themselves has been a key enabler in this area, providing access to enantiomerically pure building blocks for these transformations. acs.org Subsequent removal of the sultone auxiliary, often via reductive cleavage or hydrolysis, releases the enantiomerically enriched product. acs.org

Versatility as Building Blocks for Architecturally Complex Molecules

The structural features of 1,3λ⁶-oxathiane-3,3-dione make it an attractive starting material for the synthesis of more elaborate molecular structures. Its cyclic nature and the presence of multiple functional groups (or latent functionality) allow it to serve as a scaffold for the construction of complex systems.

Macrocycles are of significant interest in fields ranging from supramolecular chemistry to drug discovery. nih.gov However, their synthesis often presents considerable challenges. nih.govyoutube.com Sultones, including the 1,3λ⁶-oxathiane-3,3-dione ring system, can be valuable precursors for macrocyclization reactions. The sultone can be opened under various conditions to yield a linear precursor with sulfonate and hydroxyl functionalities, which can then be incorporated into a larger ring structure.

A notable advancement in this area is the use of sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry for the enantiospecific synthesis of large chiral macrocycles. nih.gov This methodology utilizes building blocks with chiral sulfur centers to efficiently form S–O bonds, leading to macrocycles of 21 to 58 members in a single step with high yields. nih.gov While this specific example uses disulfonimidoyl fluorides, the underlying principle of using robust S-O bond formation is highly relevant to the potential application of 1,3λ⁶-oxathiane-3,3-dione derivatives in similar macrocyclization strategies. The sultone could serve as a masked bifunctional monomer that, upon ring-opening, participates in a step-growth polymerization or a ring-closing macrocyclization.

Furthermore, intramolecular Diels-Alder reactions of vinylsulfonates have been shown to produce bicyclic sultones, demonstrating the utility of the sultone moiety in forming polycyclic systems. acs.org

| Macrocycle Size (members) | Linkage Type | Synthetic Strategy | Yield (%) | Reference |

| 21-58 | S-O | SuFEx Click Chemistry | 64-91 | nih.gov |

| 12-13 | 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Good | core.ac.uk |

| 14 | Alkane | Ring-Closing Metathesis (RCM) | Good | core.ac.uk |

Table 2: Comparison of strategies for the synthesis of macrocyclic systems, highlighting the utility of sulfur-based linkages.

Spirocyclic compounds, which contain two rings connected by a single common atom, are important structural motifs in natural products and medicinal chemistry. nih.govnih.gov The 1,3λ⁶-oxathiane-3,3-dione ring system is an excellent candidate for the synthesis of novel spiroheterocycles. The carbon atom at the 2-position or 4-position of the oxathiane ring can serve as the spiro-center.

For instance, functionalization at the 2-position with two alkyl chains, followed by a ring-closing reaction involving these chains, could lead to a spirocyclic system where one of the rings is the sultone. Alternatively, a ketone precursor could be condensed with a bifunctional reagent to form a spiro-sultone directly. The synthesis of spiro heterocyclic steroids has demonstrated the feasibility of incorporating sulfur-containing rings into complex scaffolds. nih.gov The unique reactivity of strained spiroheterocycles offers further opportunities for synthetic transformations. nih.gov

Potential in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is crucial for the development of new transition metal catalysts. wiley.com Ligands modulate the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. Sulfur-containing compounds, particularly sulfoxides, have emerged as effective ligands in transition metal catalysis. rsc.org

The sulfonyl group in 1,3λ⁶-oxathiane-3,3-dione possesses two oxygen atoms that can act as Lewis basic sites for coordination to a metal center. By introducing other coordinating groups elsewhere on the oxathiane ring, it is possible to design novel bidentate or tridentate ligands. For example, the incorporation of a phosphine (B1218219) or an amine moiety would create a hybrid ligand with both hard (oxygen, nitrogen) and soft (phosphine) donor atoms.

Chiral versions of these sultone-based ligands could be applied in asymmetric catalysis. The rigid cyclic backbone of the sultone would provide a well-defined chiral pocket around the metal center, which is a key feature of many successful chiral ligands. wiley.com The development of spiro-cyclic ligands has shown great promise in asymmetric catalysis, and a chiral spiro-sultone framework could offer new possibilities in this domain. wiley.com The modular nature of the 1,3λ⁶-oxathiane-3,3-dione scaffold would allow for the systematic tuning of the ligand's properties to optimize catalytic performance for a specific reaction.

Exploration in Polymer Chemistry and Functional Materials Development

The unique structural features of cyclic sulfones and oxathianes make them valuable building blocks in the development of novel polymers and functional materials. The sulfone group, in particular, is known to impart desirable properties such as high thermal stability, polarity, and specific solubility characteristics to polymeric backbones.

Research into cyclic sulfones has demonstrated their utility as monomers in various polymerization reactions. For instance, certain cyclic sulfones can undergo ring-opening polymerization to yield polysulfones, a class of high-performance thermoplastics known for their toughness and stability at high temperatures. While specific data on 1,3λ⁶-Oxathiane-3,3-dione is unavailable, the general reactivity of related cyclic sulfones suggests potential pathways for polymerization.

The development of functional materials from these heterocyclic systems is an active area of research. The incorporation of the sulfone group can enhance the material's performance in applications such as gas separation membranes, where the polarity of the sulfone can facilitate the transport of specific gases. Furthermore, the oxathiane ring system can be functionalized to tune the material's properties for specific applications.

Table 1: Potential Properties of Polymers Derived from Related Cyclic Sulfones

| Property | Description | Potential Application |

| High Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | High-temperature engineering plastics |

| Good Thermal Stability | Resistance to decomposition at high temperatures. | Advanced composites, aerospace components |

| Chemical Resistance | Stability in the presence of various chemicals. | Chemical processing equipment, membranes |

| Dielectric Properties | The ability to store electrical energy in an electric field. | Electronic components, insulators |

This table is illustrative and based on the known properties of polysulfones derived from other cyclic sulfone monomers. Specific values for a polymer derived from 1,3λ⁶-Oxathiane-3,3-dione are not available.

Emerging Research Areas and Future Perspectives for 1,3lambda6 Oxathiane 3,3 Dione

Dawn of New Synthetic Routes: Photoredox Catalysis and Electrochemistry

The development of novel synthetic methodologies for 1,3λ⁶-Oxathiane-3,3-dione is a key area of emerging research, with a focus on enhancing efficiency, selectivity, and sustainability. While traditional synthesis methods exist, the application of modern techniques like photoredox catalysis and electrochemistry is still in its nascent stages, representing a significant frontier for exploration.

Currently, innovative approaches are being patented that aim to create more environmentally friendly and cost-effective production processes. One such method involves the reaction of a diol compound with boric acid to form an intermediate, which is then reacted with a sulfonyl compound to yield the cyclic sulfate. google.com This process is notable for avoiding the use of noble metal catalysts and the generation of salt-containing wastewater, resulting in a high-purity product. google.com

The electrochemical conversion of glycerol, a renewable feedstock, to 1,3-propanediol, the precursor for 1,3λ⁶-Oxathiane-3,3-dione, has been demonstrated. rsc.org This electrochemical method presents a green alternative to petroleum-based routes and could be integrated into a circular economy by linking biodiesel production with the chemical industry. rsc.org However, direct electrochemical or photoredox-catalyzed synthesis of 1,3λ⁶-Oxathiane-3,3-dione itself remains an underexplored area, offering substantial opportunities for future research.

The Untapped Potential of Supramolecular and Host-Guest Chemistry

The unique structural and electronic properties of 1,3λ⁶-Oxathiane-3,3-dione make it a compelling candidate for applications in supramolecular and host-guest chemistry. The dioxathiane ring structure is capable of participating in various non-covalent interactions, which are fundamental to the formation of complex, self-assembled structures. chemimpex.com

To date, there is a noticeable gap in the literature regarding the specific use of 1,3λ⁶-Oxathiane-3,3-dione in forming supramolecular complexes or acting as a host or guest molecule. This represents a significant and untapped area for future investigation. Researchers could explore its ability to form inclusion complexes, act as a building block for molecular cages or frameworks, and participate in molecular recognition events. The insights gained from such studies could lead to the development of novel sensors, drug delivery systems, and advanced materials.

Embracing Sustainability: Green Chemistry and Sustainable Processes

The principles of green chemistry are increasingly being integrated into the production and application of chemical compounds, and 1,3λ⁶-Oxathiane-3,3-dione is no exception. A major focus is the utilization of renewable feedstocks to reduce reliance on petrochemicals. The production of 1,3-propanediol, a key precursor, from biomass through fermentation is a commercially viable and more sustainable alternative to traditional chemical synthesis. qub.ac.ukrsc.org

The development of environmentally benign synthetic methods, such as the boric acid-mediated process mentioned earlier, aligns with the goals of green chemistry by minimizing waste and avoiding hazardous materials. google.comresearchgate.net Furthermore, the use of biocatalysis, employing enzymes or whole-cell systems for the transformation of 1,3λ⁶-Oxathiane-3,3-dione and its derivatives, offers a highly selective and environmentally friendly approach. nih.gov For instance, microorganisms like Rhodococcus sp. have been shown to effectively hydrolyze the compound to its corresponding diol. nih.gov

Future research will likely focus on optimizing these green processes, exploring new bio-based feedstocks, and developing closed-loop systems to further enhance the sustainability of the entire product lifecycle.

A Scaffold for Innovation: New Reagents and Catalysts

The reactive nature of the 1,3λ⁶-Oxathiane-3,3-dione scaffold makes it an attractive starting point for the design and synthesis of novel reagents and catalysts. Its ring structure can be opened by nucleophiles, allowing for the introduction of a variety of functional groups. This reactivity has been utilized in organic synthesis to create more complex molecules. chemimpex.com

While the compound is recognized as a valuable intermediate, the deliberate design of new classes of reagents or catalysts based on its core structure is an area ripe for exploration. Future research could focus on creating chiral derivatives for asymmetric catalysis or developing organocatalysts where the sulfonyl group plays a key role in activating substrates. The development of such tailored molecules could have a significant impact on the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Modernizing Synthesis: Flow Chemistry and Automation

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of a related compound, 1,3,2-Dioxathiolane 2,2-dioxide, has been successfully demonstrated in a microreactor. rsc.org This continuous flow process allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and improved safety, particularly for exothermic reactions. rsc.org

Applying these principles to the synthesis of 1,3λ⁶-Oxathiane-3,3-dione is a logical next step. Flow chemistry could enable the safe and efficient production of the compound on a larger scale. d-nb.info Furthermore, the integration of automated synthesis platforms could accelerate the discovery and optimization of new reactions and derivatives based on the 1,3λ⁶-Oxathiane-3,3-dione scaffold. This would allow for high-throughput screening of reaction conditions and the rapid generation of libraries of new compounds for various applications. chimia.ch

Bridging Disciplines: Interdisciplinary Research and Scientific Frontiers

The most significant emerging application for 1,3λ⁶-Oxathiane-3,3-dione lies at the intersection of chemistry and materials science, particularly in the field of energy storage. It has been identified as a crucial electrolyte additive for lithium-ion batteries. kerton-industry.comsigmaaldrich.comresearchgate.netsigmaaldrich.com

When added to the electrolyte, 1,3λ⁶-Oxathiane-3,3-dione helps to form a stable protective layer on the surface of both the anode (Solid Electrolyte Interphase - SEI) and the cathode (Cathode-Electrolyte Interface - CEI). researchgate.netsigmaaldrich.com This sulfur-rich layer enhances the ionic conductivity, improves cycling stability, and inhibits the decomposition of the electrolyte, especially at high voltages and temperatures. kerton-industry.comresearchgate.netacs.orgd-nb.info

| Effect of 1,3λ⁶-Oxathiane-3,3-dione (PCS) as an Electrolyte Additive | |

| Property | Improvement with PCS |

| Capacity Retention | Improved from 9.6% to 86.5% after 150 cycles in LiNi₀.₆Co₀.₁Mn₀.₃O₂/graphite batteries. researchgate.net |

| High-Temperature Performance | Enhanced cyclability of LiMn₂O₄/graphite batteries at 60°C. frontiersin.org |

| Interfacial Stability | Forms a stable SEI and CEI on electrode surfaces. researchgate.netsigmaaldrich.com |

| Ionic Conductivity | Reduces electrolyte viscosity and enhances lithium-ion migration. kerton-industry.com |

This application highlights the potential for interdisciplinary research, where chemists, materials scientists, and engineers collaborate to develop next-generation energy storage solutions. Future research will likely focus on understanding the fundamental mechanisms of interface formation, designing new electrolyte formulations with enhanced properties, and exploring the use of 1,3λ⁶-Oxathiane-3,3-dione in other battery chemistries.

Beyond batteries, its role as a versatile building block will continue to drive its use in the synthesis of new polymers and functional materials, further expanding its interdisciplinary reach. qub.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.